2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

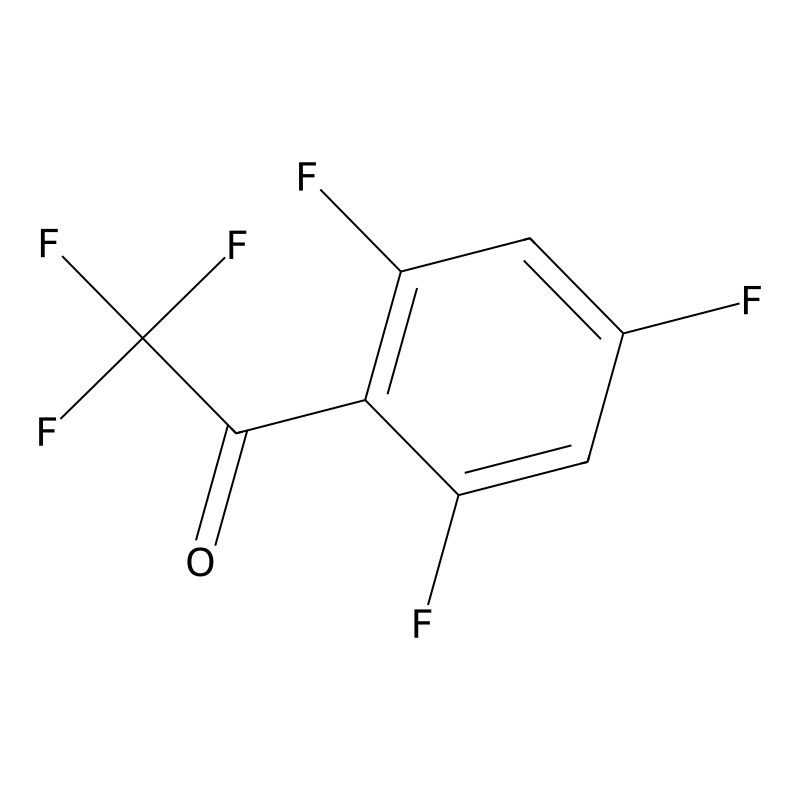

solubility

2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone is a synthetic organic compound characterized by its trifluoromethyl groups, which significantly influence its chemical behavior and biological activity. The molecular formula for this compound is C₈H₅F₃O, and it has a molar mass of 174.12 g/mol. This compound features a ketone functional group, making it a member of the ketone family. Its structure can be represented as follows:

- IUPAC Name: 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone

- CAS Number: 51788-77-3

- Physical Properties:

- Boiling Point: 190°C

- Density: 1.303 g/cm³

- Solubility: Slightly soluble in water

The presence of multiple fluorine atoms contributes to its unique properties, including increased lipophilicity and altered reactivity compared to non-fluorinated analogs .

- Oxidation: It can be oxidized to form corresponding acids or alcohols.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles such as Grignard reagents or hydrides.

- Condensation Reactions: It may participate in aldol condensation under appropriate conditions.

These reactions are facilitated by the electron-withdrawing nature of the trifluoromethyl groups, which enhance the electrophilicity of the carbonyl carbon .

The biological activity of 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone is an area of active research. Compounds with trifluoromethyl groups often exhibit unique pharmacological properties:

- Antimicrobial Activity: Some studies suggest potential antimicrobial properties against specific pathogens.

- Antitumor Activity: Research indicates that fluorinated compounds may have cytotoxic effects on certain cancer cell lines.

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes due to its structural features.

The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available fluorinated phenols or acetophenones.

- Fluorination: Electrophilic fluorination methods can be employed to introduce trifluoromethyl groups onto the aromatic ring.

- Acylation: The final step usually involves acylation of the resulting compound using acetic anhydride or similar reagents to form the ketone.

Alternative methods may include direct functionalization techniques that utilize transition metal catalysts to facilitate the incorporation of fluorine atoms .

The applications of 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone span various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of novel drugs with enhanced bioactivity.

- Agricultural Chemicals: Potential use in developing agrochemicals with improved efficacy.

- Materials Science: Employed in creating fluorinated polymers and materials that require specific thermal or chemical resistance properties.

The unique properties imparted by the trifluoromethyl groups make this compound valuable in these applications .

Interaction studies involving 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone focus on its behavior in biological systems:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and pharmacodynamics.

- Metabolic Pathways: Investigating how this compound is metabolized in organisms can reveal potential toxicity and efficacy profiles.

These studies are crucial for assessing the safety and effectiveness of compounds intended for therapeutic use .

Several compounds share structural similarities with 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone. Here are some notable examples:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 1-(4-Fluorophenyl)-2,2,2-trifluoroethanone | 124004-75-7 | Contains a para-fluorophenyl group instead of a trifluorophenyl group. |

| 1-(3-Fluorophenyl)-2,2,2-trifluoroethanone | 845823-06-5 | Features a meta-fluorophenyl group; differing sterics may affect reactivity. |

| 1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone | 1256467-41-0 | Contains a dimethylamino group which may alter biological activity significantly. |

These compounds illustrate variations in substitution patterns that can lead to different chemical and biological properties while maintaining a similar core structure .